5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidine derivatives.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a core structure in this compound, are known to have diverse biological activities .
Mode of Action
Compounds with a thieno[3,2-d]pyrimidine core are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with a thieno[3,2-d]pyrimidine core are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can also produce the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of protein kinases.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are synthesized using similar methods.
Uniqueness
5-chloro-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases and its potential anticancer activity set it apart from other similar compounds .
Properties
IUPAC Name |
5-chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6S/c16-11-3-9(4-17)5-18-14(11)21-10-6-22(7-10)15-13-12(1-2-23-13)19-8-20-15/h1-3,5,8,10H,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWFJANDVVRKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC4=C(C=C(C=N4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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